Technical Guide to the Physicochemical Properties of Penicillanic Acid
Technical Guide to the Physicochemical Properties of Penicillanic Acid
Disclaimer: Initial searches for "Paneolilludinic acid" did not yield any relevant results. This document provides a comprehensive overview of Penicillanic acid , a structurally related and well-documented compound, which is presumed to be the intended subject of the query.
Introduction
Penicillanic acid is a fundamental chemical scaffold that forms the core of the penicillin family of antibiotics. Its unique bicyclic structure, featuring a β-lactam ring fused to a thiazolidine ring, is the key to its antibacterial activity. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the physicochemical properties, relevant biological pathways, and experimental methodologies associated with Penicillanic acid.
Physicochemical Properties
The physicochemical properties of Penicillanic acid are crucial for its stability, solubility, and ultimately, its efficacy as a precursor to various antibiotics. A summary of these properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO₃S | [1][2][3][4] |
| Molecular Weight | 201.24 g/mol | [1][2][3][4] |
| Melting Point | 208-209 °C | [1][2] |
| Boiling Point (Predicted) | 423.8 ± 45.0 °C | [2] |
| Appearance | White to off-white crystalline solid or grey solid | [2][5] |
| Solubility | Soluble in water and polar organic solvents. Sensitive to hydrolysis in acidic or basic conditions. | [5] |
| pKa | The dissociation constant (pKa) for penicillins is generally in the range of 2.6-2.8, indicating a fairly strong acidity. | [6] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of Penicillanic acid and its derivatives are outlined below.
Melting Point Determination
The melting point of Penicillanic acid can be determined using a standard capillary melting point apparatus.
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Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital device) is used.
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Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 10-15°C below the expected melting point and then increased slowly at a rate of 1-2°C per minute. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure substance, this range should be narrow.
Solubility Determination
The solubility of Penicillanic acid can be assessed in various solvents, particularly in aqueous solutions at different pH values.
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Method: The shake-flask method is commonly employed. An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed container.
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Procedure: The container is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. This concentration represents the solubility of the compound under the tested conditions.
pKa Determination
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of Penicillanic acid at different pH values. Potentiometric titration is a common method for its determination.
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Apparatus: A calibrated pH meter with a glass electrode and a burette for the addition of a titrant.
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Procedure: A solution of Penicillanic acid of known concentration is prepared in water or a suitable co-solvent. The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant. A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).
Thin-Layer Chromatography (TLC) for Purity Assessment
TLC is a rapid and effective method for assessing the purity of Penicillanic acid and monitoring the progress of reactions.
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Stationary Phase: Silica gel GF254 plates are commonly used.
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Mobile Phase: A mixture of solvents is used to achieve separation. For penicillins, a common mobile phase is a mixture of benzene, ethyl acetate, and acetic acid (e.g., in a 40:40:20 ratio).
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Procedure: A dilute solution of the sample is spotted onto the baseline of the TLC plate. The plate is then placed in a developing chamber containing the mobile phase. The solvent moves up the plate by capillary action, separating the components of the sample based on their differential adsorption to the stationary phase and solubility in the mobile phase.
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Visualization: After development, the plate is dried and the spots are visualized under a UV lamp (254 nm), where compounds will appear as dark spots against a fluorescent background. Staining with iodine vapor can also be used. The retention factor (Rf) value for each spot is calculated to aid in identification.
Penicillin Biosynthesis Pathway
Penicillanic acid is a key intermediate in the biosynthesis of penicillin antibiotics by fungi such as Penicillium chrysogenum. The pathway involves a series of enzymatic reactions.
Caption: The biosynthetic pathway of Penicillin G, starting from amino acid precursors in the cytosol and concluding in the peroxisome.
Biological Activity and Signaling
The biological significance of Penicillanic acid lies in its role as the structural core of penicillins. The antibacterial action of penicillins stems from the inhibition of bacterial cell wall synthesis.
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Mechanism of Action: The strained β-lactam ring of the penicillin molecule mimics the D-Ala-D-Ala moiety of the peptidoglycan strands that form the bacterial cell wall. Penicillins act as irreversible inhibitors of the transpeptidase enzyme (also known as penicillin-binding proteins or PBPs), which is essential for cross-linking these peptidoglycan chains. By acylating the active site of the PBP, penicillins block the formation of a rigid cell wall, leading to cell lysis and bacterial death.
The development of resistance to penicillin antibiotics often involves the production of β-lactamase enzymes by bacteria. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. Research in drug development often focuses on modifying the Penicillanic acid scaffold to create derivatives that are resistant to β-lactamase activity or by co-administering penicillins with β-lactamase inhibitors.
References
- 1. news-medical.net [news-medical.net]
- 2. Proteins of the penicillin biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ursinus.edu [ursinus.edu]
